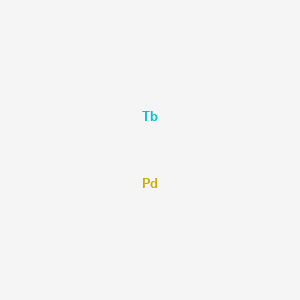
Palladium--terbium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–terbium (1/1) is a compound formed by the combination of palladium and terbium in a 1:1 ratio Palladium is a transition metal known for its catalytic properties, while terbium is a rare earth element with unique magnetic and luminescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palladium–terbium (1/1) can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the reduction of palladium and terbium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of palladium–terbium (1/1) may involve the use of high-temperature furnaces and advanced chemical reactors. The process often includes the purification of raw materials, precise control of reaction parameters, and the use of specialized equipment to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–terbium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to its elemental forms or lower oxidation state compounds.
Substitution: Palladium–terbium (1/1) can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) and terbium(III) oxides, while reduction can produce elemental palladium and terbium.
Applications De Recherche Scientifique
Palladium–terbium (1/1) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which palladium–terbium (1/1) exerts its effects depends on its specific application. In catalysis, palladium acts as the active site for various chemical transformations, while terbium can enhance the compound’s stability and reactivity. In biological applications, the compound’s nanoparticles can interact with cellular components, leading to targeted drug delivery or imaging. The molecular targets and pathways involved vary based on the specific use case and the nature of the compound’s interaction with other molecules .
Comparaison Avec Des Composés Similaires
Palladium–terbium (1/1) can be compared with other similar compounds, such as:
Platinum–terbium (1/1): Similar in catalytic properties but with different reactivity and stability profiles.
Palladium–rhodium (1/1): Both are used in catalysis, but palladium–rhodium has distinct electronic and catalytic properties.
Palladium–platinum (1/1): Both are platinum group metals with similar applications in catalysis and materials science, but palladium–platinum compounds may offer different selectivity and efficiency .
Propriétés
Numéro CAS |
12037-93-3 |
|---|---|
Formule moléculaire |
PdTb |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
palladium;terbium |
InChI |
InChI=1S/Pd.Tb |
Clé InChI |
CXHQOLRXLBCROC-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















